molecular formula C22H15ClN2O3S B11441350 2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

Cat. No.: B11441350
M. Wt: 422.9 g/mol
InChI Key: UVBNOUTXISHANI-UHFFFAOYSA-N
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Description

2-(5-chloro-2-thienyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-thienyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thienyl and benzodioxin groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and benzodioxin moieties.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common in modifying the quinoline and thienyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield various reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The quinolinecarboxamide structure is known to interact with DNA, proteins, and other biomolecules, potentially leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide
  • 2-(5-chloro-2-thienyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Uniqueness

The unique combination of the thienyl, benzodioxin, and quinolinecarboxamide groups in 2-(5-chloro-2-thienyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H15ClN2O3S

Molecular Weight

422.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H15ClN2O3S/c23-21-8-7-20(29-21)17-12-15(14-3-1-2-4-16(14)25-17)22(26)24-13-5-6-18-19(11-13)28-10-9-27-18/h1-8,11-12H,9-10H2,(H,24,26)

InChI Key

UVBNOUTXISHANI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl

Origin of Product

United States

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